(2-chlorophenyl)(1H-imidazol-2-yl)methanone
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Overview
Description
(2-chlorophenyl)(1H-imidazol-2-yl)methanone is a compound that features a 2-chlorophenyl group and an imidazole ring. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. The imidazole ring is known for its broad range of chemical and biological properties, making it a significant synthon in the development of new drugs .
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety, such as this one, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been reported to interact with various targets, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The imidazole moiety is known to be highly soluble in water and other polar solvents, which may influence its absorption and distribution .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl)(1H-imidazol-2-yl)methanone typically involves the reaction of 2-chlorobenzoyl chloride with imidazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst and helps in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-chlorophenyl)(1H-imidazol-2-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
(2-chlorophenyl)(1H-imidazol-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various chemical products and intermediates.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with an imidazole moiety.
Omeprazole: An antiulcer drug featuring an imidazole ring.
Uniqueness
(2-chlorophenyl)(1H-imidazol-2-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2-chlorophenyl)-(1H-imidazol-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-8-4-2-1-3-7(8)9(14)10-12-5-6-13-10/h1-6H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSKZVNNCYVRFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=NC=CN2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666363 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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